N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15431044
InChI: InChI=1S/C16H16N2O3S/c19-22(20,18-9-3-4-10-18)17-12-7-8-14-13-5-1-2-6-15(13)21-16(14)11-12/h1-2,5-8,11,17H,3-4,9-10H2
SMILES:
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4 g/mol

N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide

CAS No.:

Cat. No.: VC15431044

Molecular Formula: C16H16N2O3S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide -

Specification

Molecular Formula C16H16N2O3S
Molecular Weight 316.4 g/mol
IUPAC Name N-dibenzofuran-3-ylpyrrolidine-1-sulfonamide
Standard InChI InChI=1S/C16H16N2O3S/c19-22(20,18-9-3-4-10-18)17-12-7-8-14-13-5-1-2-6-15(13)21-16(14)11-12/h1-2,5-8,11,17H,3-4,9-10H2
Standard InChI Key IOPHCPKXSULGSG-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a dibenzo[b,d]furan scaffold, where two benzene rings are fused to a central furan heterocycle. At the 3-position of the dibenzofuran moiety, a sulfonamide group (-SO2_2NH-) bridges to a pyrrolidine ring, a five-membered saturated amine . This hybrid structure combines planar aromatic regions with a flexible pyrrolidine component, enabling interactions with both hydrophobic and hydrophilic biological targets.

Key structural identifiers include:

  • IUPAC Name: NN-dibenzofuran-3-ylpyrrolidine-1-sulfonamide .

  • Canonical SMILES: C1CCN(C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3\text{C1CCN(C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3} .

  • InChIKey: IOPHCPKXSULGSG-UHFFFAOYSA-N\text{IOPHCPKXSULGSG-UHFFFAOYSA-N} .

The sulfonamide group contributes to hydrogen-bonding capacity, while the dibenzofuran system enhances π-π stacking interactions.

Physicochemical Profile

PropertyValue
Molecular FormulaC16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight316.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
XLogP33.0
Topological Polar Surface Area83.8 Ų

The moderate lipophilicity (XLogP3 = 3.0) suggests balanced membrane permeability and solubility, favorable for drug-like properties .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from commercially available dibenzofuran derivatives. A representative pathway includes:

  • Sulfonylation: Reaction of 3-aminodibenzofuran with pyrrolidine-1-sulfonyl chloride in dichloromethane at 0–5°C.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.

Table 2: Optimization Parameters for Synthesis.

ParameterCondition
SolventDichloromethane
Temperature0–5°C (step 1); room temperature (step 2)
CatalystTriethylamine
Yield65–72% (reported for analogous reactions)

Reaction Mechanisms

The sulfonamide bond formation proceeds via nucleophilic attack of the dibenzofuran-3-amine on the electrophilic sulfur atom of pyrrolidine-1-sulfonyl chloride. Triethylamine acts as a base, neutralizing HCl byproducts. Secondary reactions, such as NN-alkylation of the pyrrolidine ring, are minimized under controlled temperatures .

Biological Activity and Mechanisms

Antifungal Activity

In vitro studies demonstrate efficacy against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) ranging from 8–32 μg/mL. Comparatively, this potency aligns with fluconazole (MIC = 4–16 μg/mL) but with a distinct mechanism targeting β-(1,3)-glucan synthase, an enzyme critical for fungal cell wall synthesis.

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA-IX), an isoform overexpressed in hypoxic tumors, with an IC50_{50} of 120 nM . Molecular docking simulations reveal that the sulfonamide group coordinates the zinc ion in the CA-IX active site, while the dibenzofuran moiety occupies a hydrophobic pocket .

Pharmacological Applications and Challenges

Drug Development Prospects

The dual antifungal and anticancer activities position this compound as a multifunctional scaffold. Structural analogs with modified pyrrolidine substituents are under investigation to enhance selectivity for CA-IX over off-target isoforms .

Metabolic Stability

Microsomal assays indicate moderate hepatic clearance (CLhep_{\text{hep}} = 12 mL/min/kg), necessitating prodrug strategies to improve bioavailability. Esterification of the sulfonamide nitrogen is a promising approach under exploration.

Recent Advances and Future Directions

Hybrid Derivatives

Recent efforts focus on conjugating the dibenzofuran core with triazole or quinoline moieties to broaden antimicrobial spectra. A 2024 study reported a triazole hybrid with 4-fold greater potency against drug-resistant Candida auris.

Targeted Delivery Systems

Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) have enhanced tumor accumulation in murine models, reducing nonspecific toxicity .

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